molecular formula C25H22N2O6S B3139837 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate CAS No. 477857-11-7

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate

Cat. No.: B3139837
CAS No.: 477857-11-7
M. Wt: 478.5 g/mol
InChI Key: VPBKDGDWOSELLG-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate is a complex organic compound with a unique structure that combines aromatic rings and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-methoxyphenyl and 2-pyrimidinyl derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may have similar chemical properties.

    2-Pyrimidinyl derivatives: These compounds share the pyrimidinyl group and may exhibit similar biological activities.

    Benzenesulfonate derivatives: These compounds share the sulfonate group and may have similar industrial applications.

Uniqueness

4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxyben

Properties

IUPAC Name

[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 3,4-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-30-19-8-4-17(5-9-19)22-14-15-26-25(27-22)18-6-10-20(11-7-18)33-34(28,29)21-12-13-23(31-2)24(16-21)32-3/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBKDGDWOSELLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147476
Record name 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477857-11-7
Record name 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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